N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide
Description
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a heterocyclic compound featuring a pyrazole core substituted with furan and cyclobutane moieties. The pyrazole ring, a five-membered aromatic system with two nitrogen atoms, is substituted at the 4-position with a furan-2-yl group and at the 3- and 5-positions with methyl groups.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-15(14-7-4-10-21-14)12(2)19(18-11)9-8-17-16(20)13-5-3-6-13/h4,7,10,13H,3,5-6,8-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXRTXYJEPNKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2CCC2)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones.
Coupling of the furan and pyrazole rings: This step involves the formation of a carbon-carbon bond between the furan and pyrazole rings, often using palladium-catalyzed cross-coupling reactions.
Attachment of the cyclobutanecarboxamide moiety: This final step involves the formation of an amide bond between the pyrazole derivative and cyclobutanecarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted furan and pyrazole derivatives.
Scientific Research Applications
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The cyclobutanecarboxamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous pyrazole derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivities.
Table 1: Structural and Functional Comparison
Key Differences and Implications:
In contrast, Analog 1’s 4-chlorophenyl and pyridine-sulfonamide groups prioritize hydrophobic and hydrogen-bonding interactions, as seen in carbonic anhydrase inhibitors . The cyclobutanecarboxamide in the target compound may confer steric constraints, limiting rotational freedom compared to the more flexible butyl chain in Analog 1.
Physicochemical Properties :
- Solubility : The sulfonamide group in Analog 1 improves aqueous solubility compared to the carboxamide in the target compound, which is likely more lipophilic due to the cyclobutane and furan groups.
- Thermal Stability : Analog 1 exhibits a melting point of 138–142 °C , whereas the target compound’s melting point is unreported but expected to be lower due to reduced polar functionality.
Synthetic Complexity :
- The target compound requires multi-step synthesis involving pyrazole functionalization with furan and cyclobutane groups. Analog 1’s synthesis (76% yield) uses pyridine-sulfonamide coupling with 4-chlorophenyl isocyanate, a well-established route for sulfonamide-based therapeutics .
Research Findings and Limitations
- Analog 1 demonstrated inhibitory activity against carbonic anhydrase isoforms, with IC₅₀ values in the nanomolar range, attributed to its sulfonamide moiety’s zinc-binding capacity . The target compound’s carboxamide group lacks this zinc-chelating ability, suggesting divergent therapeutic targets.
- Computational Studies : Molecular docking of the target compound (hypothetical data) predicts affinity for kinase ATP-binding pockets, leveraging its rigid cyclobutane and furan’s aromatic interactions. This contrasts with Analog 1’s sulfonamide-driven enzyme inhibition.
Biological Activity
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a furan ring, a pyrazole moiety, and a cyclobutanecarboxamide group. Its molecular formula is , and it exhibits properties typical of heterocyclic compounds, which are often associated with various biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of the Furan Ring : The furan component is introduced via cyclization reactions involving suitable precursors.
- Attachment of the Cyclobutanecarboxamide Group : This final step often involves coupling reactions that link the previously synthesized components.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds demonstrated IC50 values ranging from 5.00 to 29.85 µM in different cancer cell lines, indicating selective toxicity towards cancerous cells while sparing healthy cells .
The mechanism by which these compounds exert their anticancer effects often involves:
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Studies indicate that certain derivatives can cause cell cycle arrest at various phases (G0/G1, S, G2/M), thereby inhibiting proliferation .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Structure A | 5.13 | Effective against C6 glioma cells |
| Compound B | Structure B | 8.34 | Standard reference (5-FU) |
| This compound | Unique structure | TBD | Potential for further research |
Case Studies
Several case studies have focused on pyrazole derivatives related to this compound:
- Cytotoxicity Study : A study investigating a series of pyrazole derivatives found that certain modifications could enhance cytotoxicity against glioma cells while maintaining selectivity for healthy cells .
- Mechanistic Insights : Flow cytometry analyses revealed that specific derivatives could induce apoptosis through mitochondrial pathways, leading to increased interest in their development as therapeutic agents for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
